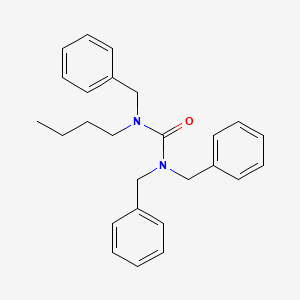

N,N,N'-Tribenzyl-N'-butylurea

Description

Significance of Urea (B33335) Derivatives in Organic Chemistry and Materials Science

Urea and its derivatives are a cornerstone of organic chemistry, not only for their historical role in disproving vitalism but also for their vast and varied applications. The urea functional group, with its central carbonyl flanked by two nitrogen atoms, is a versatile building block. Its ability to form strong hydrogen bonds and its reactivity profile make it a crucial component in a multitude of molecular designs. nih.govontosight.ai

In organic synthesis, urea derivatives serve as important intermediates and reagents. scispace.com They are fundamental to the creation of a wide array of heterocyclic compounds and are pivotal in the development of various catalysts, including organocatalysts. beilstein-journals.org The reactivity of the N-H bonds allows for further functionalization, leading to a diverse range of molecular architectures.

The significance of urea derivatives extends prominently into materials science. The robust hydrogen-bonding capabilities of the urea group can direct the self-assembly of molecules into well-ordered supramolecular structures. This has been harnessed in the design of liquid crystals, gels, and other soft materials. Furthermore, urea-formaldehyde resins are a major class of thermosetting polymers with widespread industrial use. nist.gov The incorporation of urea moieties into polymer backbones can also influence properties such as thermal stability and solubility.

Specific Context of N,N,N'-Tribenzyl-N'-butylurea within Substituted Urea Chemistry

N,N,N'-Tribenzyl-N'-butylurea is an asymmetrically substituted urea. The "N,N" designation indicates that two benzyl (B1604629) groups are attached to one nitrogen atom, while the "N'" indicates that one benzyl group and one butyl group are attached to the other nitrogen atom. This specific substitution pattern has several implications for its chemical behavior.

The presence of three bulky benzyl groups would significantly influence the molecule's steric environment. This steric hindrance can affect its reactivity, solubility, and its ability to participate in hydrogen bonding. The single N-H proton on the butyl-substituted nitrogen would be the primary site for hydrogen bond donation, a key interaction in the chemistry of ureas.

The combination of aromatic benzyl groups and an aliphatic butyl group imparts an amphiphilic character to the molecule. This could lead to interesting self-assembly properties in different solvent systems. The specific arrangement of these substituents distinguishes it from more commonly studied symmetrically substituted ureas.

Scope and Research Focus of the Outline

This article will focus on the theoretical and extrapolated understanding of N,N,N'-Tribenzyl-N'-butylurea, given the current absence of dedicated research on this specific compound. The subsequent sections will explore:

General Synthetic Strategies: An overview of common methods for synthesizing asymmetrically substituted ureas that could be applied to the preparation of N,N,N'-Tribenzyl-N'-butylurea.

Anticipated Physicochemical Properties: A discussion of the expected physical and chemical characteristics of the target compound, drawing comparisons with structurally similar molecules.

Potential Research Applications: An exploration of the possible uses of N,N,N'-Tribenzyl-N'-butylurea in areas such as materials science and synthetic chemistry, based on the properties of related urea derivatives.

Due to the limited direct data, this article will rely on established principles of organic chemistry and information from analogous compounds to construct a scientifically grounded profile of N,N,N'-Tribenzyl-N'-butylurea.

Structure

3D Structure

Properties

CAS No. |

88450-85-5 |

|---|---|

Molecular Formula |

C26H30N2O |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

1,1,3-tribenzyl-3-butylurea |

InChI |

InChI=1S/C26H30N2O/c1-2-3-19-27(20-23-13-7-4-8-14-23)26(29)28(21-24-15-9-5-10-16-24)22-25-17-11-6-12-18-25/h4-18H,2-3,19-22H2,1H3 |

InChI Key |

XVZYNZVSLHNVSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for N,n,n Tribenzyl N Butylurea and Analogs

Multi-Step Synthetic Strategies for N,N,N'-Tribenzyl-N'-butylurea Elaboration

Multi-step strategies are often employed for the synthesis of highly substituted, unsymmetrical ureas. nih.gov This approach allows for the stepwise construction of the target molecule, providing control over the substitution pattern by isolating key intermediates.

The synthesis of a trisubstituted urea (B33335) like N,N,N'-Tribenzyl-N'-butylurea logically commences with the formation of a less substituted urea intermediate. A common strategy involves creating a monosubstituted urea, such as N-butylurea, which can then be further functionalized. One general method for preparing monosubstituted ureas is the reaction of an amine with an isocyanate. Alternatively, primary amines can react with urea itself to produce substituted ureas. wikipedia.org For instance, N-butylurea can be synthesized from butylamine.

Another relevant approach involves the use of N-tert-butylureas as precursors. In this method, a t-butylurea derivative can react with an amine, leading to the elimination of the volatile t-butylamine and the formation of a new urea. scispace.comnih.gov This transamination-like reaction is driven by the removal of the low-boiling point t-butylamine from the reaction mixture. scispace.com The initial N-tert-butylurea can be prepared from the corresponding amine and t-butyl isocyanate.

These intermediate urea structures, possessing available N-H bonds, serve as the scaffold for the subsequent introduction of additional substituents.

Once an intermediate like N-butylurea is formed, the next phase involves the sequential introduction of the three benzyl (B1604629) groups. This is typically achieved through N-alkylation reactions. Historically, the direct N-alkylation of ureas was considered challenging, as O-alkylation to form isoureas was often the dominant reaction pathway. google.com

However, specific conditions have been developed to favor N-alkylation. A patented process describes the N-alkylation of ureas by reacting them with an alkylating agent (such as benzyl chloride) in the presence of a solid base and a phase transfer catalyst. google.com This method allows for the controlled addition of alkyl groups to the nitrogen atoms.

For the synthesis of N,N,N'-Tribenzyl-N'-butylurea from N-butylurea, the process would involve a stepwise alkylation:

First Benzylation: Reaction of N-butylurea with one equivalent of benzyl chloride would yield a mixture of N-benzyl-N-butylurea and N-benzyl-N'-butylurea. Separation of the desired isomer would be necessary.

Second and Third Benzylations: The resulting N,N-dibenzyl-N'-butylurea (assuming the first two benzyl groups are placed on the same nitrogen) would then be subjected to a final benzylation on the remaining N'-H group to yield the target trisubstituted urea.

Controlling the regioselectivity of these alkylation steps is a significant synthetic challenge. Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the arylation and alkylation of ureas, providing another route to complex unsymmetrical structures. organic-chemistry.org

Contemporary Approaches for Unsymmetrical Urea Synthesis Relevant to N,N,N'-Tribenzyl-N'-butylurea

Modern synthetic chemistry has focused on developing more efficient, often one-pot, methods for creating unsymmetrical ureas, bypassing the need for isolating intermediates. nih.govacs.orgthieme-connect.comthieme-connect.com These methods are highly relevant to the synthesis of N,N,N'-Tribenzyl-N'-butylurea and its analogs.

The reaction of amines with phosgene (B1210022) (COCl₂) or its safer, easier-to-handle equivalents is a cornerstone of urea synthesis. wikipedia.orgrsc.org These reagents act as a carbonyl source, bridging two amine nucleophiles.

Triphosgene (B27547), a solid and therefore safer substitute for gaseous phosgene, is widely used in organic synthesis. rsc.orgcommonorganicchemistry.com It can be employed in one-pot procedures to generate unsymmetrical ureas by the sequential addition of different amines. nih.gov This approach leverages the differential reactivity of the intermediates formed. acs.org

The general strategy for a trisubstituted urea involves:

Reaction of a secondary amine (like dibenzylamine) with triphosgene to form a carbamoyl (B1232498) chloride intermediate.

Subsequent reaction of this stable intermediate with a primary amine (like butylamine) to furnish the final trisubstituted urea.

Alternatively, a primary amine can be reacted first to form an isocyanate intermediate, which is then trapped by a secondary amine. nih.gov The order of addition is crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com A review of triphosgene's applications highlights its utility in preparing various ureas through one-pot sequential additions. nih.gov

| Reactant 1 | Reactant 2 | Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Primary Amine | Aryl Hydrazine | Triphosgene | Sequential addition to capture isocyanate intermediate. | nih.gov |

| Amino Acid Ester | Second Amino Acid Ester | Triphosgene | One-pot synthesis via sequential addition. | acs.org |

| Substituted Anilines | - | Triphosgene | Forms symmetrical diaryl ureas. | nih.gov |

N,N′-Carbonyldiimidazole (CDI) is another widely used and safer alternative to phosgene. rsc.orgwikipedia.orgbiosynth.com It facilitates the formation of ureas by converting an amine into a reactive carbamoylimidazole intermediate. wikipedia.orgacs.org This intermediate can then react with a second amine.

A key advantage of using CDI is that the side product, imidazole, is water-soluble and easily removed. biosynth.com For the synthesis of unsymmetrical ureas, the reaction is typically performed in a one-pot, two-step manner: a first amine is added to CDI, and after the formation of the acyl-imidazole intermediate, a second, different amine is introduced. bohrium.comresearchgate.net This method is suitable for various amine types and often provides the desired urea products in good to excellent yields. bohrium.com

To avoid the formation of symmetrical by-products, one strategy involves reacting the hydrochloride salt of a primary amine with CDI to form a stable monosubstituted carbamoylimidazole, which acts as a masked isocyanate and can be isolated before reacting with a second nucleophile. acs.org

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| One-Pot Unsymmetrical Synthesis | CDI, Zn metal | A convenient method for both symmetrical and unsymmetrical ureas using various amines. | bohrium.comresearchgate.net |

| Masked Isocyanate Approach | CDI, Amine-HCl salt | Forms stable carbamoylimidazoles that react with a second amine, preventing symmetrical by-products. | acs.org |

| General Coupling | CDI | CDI acts as a coupling agent to convert amines into ureas, among other functionalities. | wikipedia.orgbiosynth.com |

Phosgene-Based and Phosgene-Equivalent Methodologies

Isocyanate Intermediate Generation and Capture

A cornerstone of modern urea synthesis is the in-situ generation of highly reactive isocyanate intermediates, which are immediately trapped by an amine to form the desired urea linkage. This method elegantly circumvents the need to handle toxic and often unstable isocyanate reagents directly. wikipedia.org For a tetrasubstituted urea like N,N,N'-Tribenzyl-N'-butylurea, this would involve generating an N-butyl isocyanate intermediate and subsequently capturing it with N,N-dibenzylamine.

Several classic name reactions are pivotal for generating these isocyanate intermediates:

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097). The azide rearranges, losing nitrogen gas (N₂) to form an isocyanate. wikipedia.orgscispace.com

Hofmann Rearrangement: In this method, a primary amide is treated with a strong oxidizing agent, such as sodium hypobromite, to yield an isocyanate intermediate. wikipedia.org

Lossen Rearrangement: This rearrangement converts a hydroxamic acid (or its derivative) into an isocyanate. wikipedia.org

These rearrangement reactions are valuable as they often proceed under mild conditions and are compatible with a wide array of functional groups, enabling the synthesis of structurally diverse ureas. wikipedia.orgorganic-chemistry.org

Table 1: Key Rearrangement Reactions for Isocyanate Generation

| Rearrangement Name | Starting Material | Key Transformation | Intermediate |

| Curtius | Acyl Azide | Thermal or photochemical decomposition with N₂ loss | Isocyanate |

| Hofmann | Primary Amide | Oxidation with reagents like NaOBr | Isocyanate |

| Lossen | Hydroxamic Acid Derivative | Rearrangement of an O-acyl, sulfonyl, or phosphoryl intermediate | Isocyanate |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized organic synthesis, and the formation of ureas is no exception. These methods provide powerful and versatile pathways to ureas from readily accessible starting materials, often with high efficiency and selectivity.

Palladium-Catalyzed Carbonylation and Domino Reactions

Palladium-catalyzed carbonylation reactions are a highly effective method for constructing the urea backbone. rsc.org These reactions typically involve the coupling of amines with carbon monoxide (CO). A general and efficient synthesis of trisubstituted ureas has been achieved through the direct palladium-catalyzed oxidative carbonylation of a mixture of a primary and a secondary amine. acs.orgnih.gov This process, utilizing a PdI₂/KI system under a CO/air atmosphere, demonstrates high catalytic efficiency. acs.orgnih.gov For a compound like N,N,N'-Tribenzyl-N'-butylurea, this would involve the carbonylation of n-butylamine and N,N-dibenzylamine. The development of domino reactions, where multiple bond-forming events occur sequentially in one pot, further enhances the appeal of this strategy by improving atom economy and reducing purification steps. rsc.org

Copper-Catalyzed C-H Activation and Coupling Strategies

Copper-catalyzed reactions, particularly those involving C-H activation, have become a powerful tool for C-N bond formation. beilstein-journals.org These strategies allow for the direct coupling of a C-H bond with a nitrogen source, avoiding the need for pre-functionalized starting materials. researchgate.net A notable copper-catalyzed cross-dehydrogenative coupling has been developed that involves the C-H activation of formamides and N-H activation of N-alkoxy amides, providing a novel route to multisubstituted ureas under mild conditions. nih.gov While direct application to every complex urea can be challenging, ongoing research into new copper-based catalytic systems continues to broaden the scope of these transformative reactions. nih.govsciencedaily.com

Iron-Catalyzed Dehydrogenative Coupling Approaches

The use of iron, an earth-abundant and low-toxicity metal, aligns with the principles of green chemistry. Iron-catalyzed dehydrogenative coupling reactions offer a highly atom-economical pathway to ureas. nih.gov One pioneering approach involves the dehydrogenative coupling of methanol (B129727) and primary amines using a pincer-supported iron catalyst, which produces ureas with only H₂ as a byproduct. rsc.orgdocumentsdelivered.com The mechanism is believed to proceed through a formamide (B127407) intermediate, which is then dehydrogenated to a transient isocyanate that reacts with another amine molecule. documentsdelivered.comosti.govwilddata.cn This insight has enabled the development of iron-catalyzed methods for producing unsymmetrical ureas from amides and amines. documentsdelivered.comosti.gov

Metal-Free and Green Chemistry Synthetic Protocols

The drive towards more sustainable chemical manufacturing has fueled the development of metal-free synthetic methods. These protocols reduce reliance on potentially toxic and costly heavy metals while minimizing chemical waste.

Hypervalent Iodine Reagent-Mediated Coupling Reactions

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have emerged as versatile and environmentally benign mediators for a wide range of oxidative transformations. researchgate.netacs.orgchim.it They have been successfully employed in the synthesis of unsymmetrical urea derivatives through the coupling of amides and amines, obviating the need for metal catalysts or harsh reaction conditions. nih.gov This approach often involves the in-situ generation of an isocyanate from a primary amide via a Hofmann-type rearrangement, which is then trapped by an amine. organic-chemistry.org The reaction's mild conditions and broad substrate scope make it a valuable tool, particularly for the late-stage functionalization of complex molecules. nih.gov

Table 2: Overview of Advanced Synthetic Strategies for Ureas

| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages | Applicability to N,N,N'-Tribenzyl-N'-butylurea |

| Isocyanate Capture | Rearrangement-based (e.g., Curtius) | Avoids direct handling of toxic isocyanates; mild conditions. | High: Generation of butyl isocyanate followed by trapping with N,N-dibenzylamine. |

| Pd-Catalyzed Carbonylation | Palladium complexes | High efficiency, broad substrate scope, domino potential. rsc.org | High: Direct oxidative carbonylation of n-butylamine and N,N-dibenzylamine. acs.orgnih.gov |

| Cu-Catalyzed C-H Activation | Copper complexes | Direct use of C-H bonds, avoids pre-functionalization. researchgate.netnih.gov | Feasible, though may require specific catalyst and substrate development. |

| Fe-Catalyzed Dehydrogenative Coupling | Iron pincer complexes | Utilizes abundant, non-toxic metal; high atom economy. nih.govrsc.org | Potential via coupling of an N-butyl precursor with dibenzylamine (B1670424) derivatives. |

| Hypervalent Iodine Reagents | Phenyliodine(III) diacetate (PIDA) | Metal-free, mild conditions, good functional group tolerance. nih.gov | Feasible via oxidative coupling of a butylamide precursor and N,N-dibenzylamine. |

Carbon Dioxide as a C1 Source in Urea Synthesis

The use of carbon dioxide (CO₂) as a C1 building block represents a significant advancement in sustainable chemistry, offering an abundant, non-toxic, and renewable alternative to hazardous reagents like phosgene and its derivatives for the synthesis of ureas. thieme-connect.comunipr.itacs.org The direct synthesis of ureas from CO₂ and amines is a promising green route. thieme-connect.com For a tetra-substituted urea such as N,N,N'-Tribenzyl-N'-butylurea, this would conceptually involve the reaction of a secondary amine (N,N-dibenzylamine) and a primary amine (n-butylamine) with carbon dioxide.

Organocatalysts, such as the bicyclic guanidine (B92328) 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective for the chemical fixation of CO₂ into ureas under solvent-free conditions. unipr.it Another approach involves using heterogeneous catalysts like polyethylene (B3416737) glycol-supported potassium hydroxide (B78521) (KOH/PEG1000), which facilitates the reaction between amines and CO₂ at elevated temperatures and pressures without requiring additional dehydrating agents. thieme-connect.comunipr.it This system has demonstrated good recyclability, retaining high activity over multiple uses. thieme-connect.com Other catalytic systems explored for this transformation include cerium oxide and various organic and inorganic bases. unipr.itnih.gov

A mild and efficient method for library synthesis has been developed using the DBU-catalyzed reaction of amines and gaseous CO₂ to form carbamic acids. acs.org These intermediates can then be converted to isocyanates in situ, which subsequently react with another amine to form the desired unsymmetrical urea. acs.org

Table 1: Catalytic Systems for Urea Synthesis from Amines and CO₂

| Catalyst System | Amine Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| KOH/PEG1000 | n-butylamine | 8 MPa CO₂, 423 K, 10 h | 57% (isolated) | thieme-connect.com |

| TBD/MTBD | Propargylamines, Primary amines | Solvent-free | Moderate to Good | unipr.it |

| DBU / PBu₃ / DBAD | Aniline, Secondary amines | Room Temperature | Good | acs.org |

| CeO₂ | Diamines | 0.5 MPa CO₂, 160 °C | Not specified | unipr.it |

This table is interactive and represents a summary of data from the referenced literature.

Direct C-H Functionalization for Isocyanate Precursors

A powerful strategy in modern synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials, thus increasing atom and step economy. acs.org This approach is highly relevant for preparing isocyanate precursors required for urea synthesis. The synthesis of N,N,N'-Tribenzyl-N'-butylurea can be envisioned via the reaction of N,N-dibenzylamine with butyl isocyanate. Direct C-H functionalization offers a novel route to produce butyl isocyanate from butane.

Recent advancements have led to the development of catalytic systems capable of direct C(sp³)-H isocyanation. For instance, a method utilizing a copper acetate (B1210297) (CuOAc) catalyst with a 2,2'-bis(oxazoline) ligand has been developed for the benzylic C-H isocyanation of various aromatic compounds. rsc.org The isocyanate products can be generated and used in a subsequent coupling step with amines without isolation to produce a diverse range of ureas. rsc.org

Furthermore, manganese-catalyzed C-H activation has been demonstrated for preparing aliphatic isocyanates from substrates with secondary, tertiary, and benzylic C-H bonds. researchgate.net This method operates efficiently at room temperature and shows good functional group compatibility. The reaction is believed to proceed via the formation of a substrate radical which is then trapped by a Mn(IV)-NCO intermediate. researchgate.net Such a method could hypothetically be applied to the selective isocyanation of n-butane to form the required butyl isocyanate precursor. The synergy of C-H activation combined with isocyanide insertion represents a powerful tool for constructing complex molecules. rsc.org The development of these reactions provides a template for implementing C-H functionalization/cross-coupling strategies in high-throughput experimentation for drug discovery. rsc.org

Table 2: Catalytic Systems for C-H Isocyanation

| Catalyst System | C-H Substrate Type | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| CuOAc / bis(oxazoline) | Benzylic C(sp³)-H | (TMS)NCO, NFSI | High site selectivity, good functional group tolerance | rsc.org |

| Mn(salen) complex | Aliphatic C(sp³)-H | Not specified | Proceeds at room temperature, forms C-NCO bond via radical capture | researchgate.net |

| Cobalt(III) complex | Arene C(sp²)-H | Isocyanates | Direct C-H amidation, broad isocyanate scope | researchgate.net |

This table is interactive and represents a summary of data from the referenced literature.

Chemo-, Regio-, and Stereoselective Synthesis of N,N,N'-Tribenzyl-N'-butylurea and Related Chiral Urea Frameworks

Achieving high levels of selectivity is a hallmark of sophisticated organic synthesis, enabling the precise construction of complex molecules from simple precursors. nih.gov While N,N,N'-Tribenzyl-N'-butylurea is achiral, the principles of chemo-, regio-, and stereoselectivity are paramount for synthesizing its analogs and related chiral frameworks, which are of significant interest in medicinal chemistry and organocatalysis. researchgate.net

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of urea synthesis from CO₂ and a mixture of amines (e.g., N,N-dibenzylamine and n-butylamine), chemoselectivity would be crucial to favor the formation of the desired unsymmetrical urea over the two possible symmetrical urea byproducts. Catalyst design plays a key role in controlling this selectivity.

Regioselectivity is critical in the C-H functionalization approach to isocyanate precursors. For a substrate like n-butane, a catalyst must selectively activate a C-H bond at the terminal (C1) position over the internal (C2) position to yield n-butyl isocyanate exclusively. While challenging, regioselectivity in C-H activation is often controlled by steric factors, electronic effects, or the use of directing groups that position the catalyst at a specific site. youtube.com

Stereoselectivity is essential for the synthesis of chiral ureas, which are valuable as catalysts and biologically active molecules. researchgate.netresearchgate.net The asymmetric synthesis of chiral ureas can be achieved using several strategies. One approach involves the condensation of glyoxals and ureas in the presence of a chiral phosphoric acid catalyst, which can produce 5-monosubstituted hydantoins with high enantioselectivity (up to 98:2 e.r.). nih.govrsc.org Mechanistic studies suggest the reaction proceeds through a face-selective protonation of an enol-type intermediate, which determines the final stereochemistry. nih.gov

Another powerful method involves using chiral auxiliaries derived from natural products or readily available chiral molecules like (R)-α-phenylethylamine or (1R,2S)-ephedrine. researchgate.net These auxiliaries can be incorporated into the urea structure and later removed, or they can be part of the final target molecule. Chiral ureas themselves have been employed as organocatalysts in various asymmetric transformations, including epoxide ring-opening and aldol (B89426) condensations. researchgate.net

Table 3: Examples of Stereoselective Synthesis of Chiral Heterocycles/Frameworks

| Reaction Type | Catalyst/Auxiliary | Product Type | Enantioselectivity | Reference |

|---|---|---|---|---|

| Condensation of glyoxals and ureas | Chiral Phosphoric Acid | 5-monosubstituted hydantoins | Up to 98:2 e.r. | nih.govrsc.org |

| Diethylzinc addition to benzaldehyde | Chiral Urea Ligand (R,S,R,S)-20 | Chiral Carbinol | Up to 62% e.e. | researchgate.net |

| Addition of amines to ketimines | Chiral Urea from Quinine | Acyclic N,N'-Acetals | Excellent enantioselectivity | acs.org |

This table is interactive and represents a summary of data from the referenced literature. e.r. = enantiomeric ratio; e.e. = enantiomeric excess.

Iii. Mechanistic Investigations of N,n,n Tribenzyl N Butylurea Formation and Reactivity

Reaction Pathway Elucidation for N,N,N'-Tribenzyl-N'-butylurea Synthesis

The formation of the urea (B33335) moiety in N,N,N'-Tribenzyl-N'-butylurea involves the creation of a carbonyl-nitrogen bond, a process for which several mechanistic routes have been established in organic chemistry.

The most prevalent and straightforward method for forming unsymmetrical ureas involves the reaction between an isocyanate and an amine. commonorganicchemistry.com This pathway is central to the synthesis of a vast number of urea derivatives due to its efficiency and the commercial availability of many isocyanate and amine building blocks. nih.gov The core of this reaction is the nucleophilic addition of an amine to the highly electrophilic carbonyl carbon of the isocyanate group. commonorganicchemistry.comorganic-chemistry.org

The general mechanism proceeds as follows:

The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile.

It attacks the electrophilic carbon atom of the isocyanate (-N=C=O) group.

This attack leads to the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable urea bond.

In the context of N,N,N'-Tribenzyl-N'-butylurea, this could be achieved through two primary routes involving an isocyanate intermediate:

Route A: The reaction of butyl isocyanate with N,N-dibenzylamine.

Route B: The reaction of a benzyl (B1604629) isocyanate with the corresponding N-benzyl-N-butylamine.

Isocyanates themselves can be generated in situ to avoid handling these often toxic and reactive reagents. nih.gov Common methods for in situ generation include the Curtius, Hofmann, or Lossen rearrangements of acyl azides, primary amides, or hydroxamic acids, respectively. nih.govorganic-chemistry.org For instance, a primary amide can be converted to an isocyanate intermediate using a reagent like phenyliodine diacetate. organic-chemistry.org Another approach is the carbonylation of azides using carbon monoxide, catalyzed by transition metals like palladium, which produces an isocyanate that can be trapped by an amine. organic-chemistry.org

The specific incorporation of the three benzyl groups and one butyl group to form N,N,N'-Tribenzyl-N'-butylurea is dictated by the choice of reactants in the isocyanate pathway.

Incorporation via Butyl Isocyanate: In this scenario, the butyl group is introduced as butyl isocyanate. The remaining portion of the molecule, the N,N-dibenzylamine, acts as the nucleophile. The lone pair on the secondary amine's nitrogen atom attacks the carbonyl carbon of butyl isocyanate. The subsequent proton transfer forms the final tetrasubstituted urea. This is a direct and common method for creating N,N,N'-trisubstituted ureas.

Incorporation via Benzyl Isocyanate: Alternatively, one of the benzyl groups could be introduced via benzyl isocyanate. This would require N-benzylbutylamine as the nucleophilic partner. The reaction mechanism remains the same: nucleophilic attack of the secondary amine on the isocyanate. To complete the synthesis of N,N,N'-Tribenzyl-N'-butylurea, the starting amine would need to be N,N-dibenzyl-N-butylamine, which is not a commercially common starting material. The more plausible route begins with a less substituted amine and incorporates the groups sequentially. For example, Pd-catalyzed C-N cross-coupling reactions allow for the sequential arylation or benzylation of a simple urea core. nih.gov A synthesis could start with benzylurea, which is then subjected to further N-alkylation or N-benzylation steps. nih.govrsc.org

The table below summarizes potential isocyanate-based routes for the synthesis.

| Route | Isocyanate Component | Amine Component | Resulting Bond |

| A | Butyl isocyanate | N,N-Dibenzylamine | (C4H9)-N(H)-C(O)-N(CH2Ph)2 |

| B | Benzyl isocyanate | N-Benzyl-N-butylamine | (PhCH2)-N(H)-C(O)-N(CH2Ph)(C4H9) |

Detailed Mechanistic Studies of Advanced Urea Synthesis Reactions

Beyond the classical isocyanate-amine reaction, advanced catalytic methods offer alternative and often more versatile routes to complex ureas. These methods can provide access to structures that are difficult to obtain through traditional means and may offer improved functional group tolerance.

Transition metal catalysis provides powerful tools for C-N bond formation, enabling the synthesis of highly substituted ureas. nih.gov Palladium-catalyzed cross-coupling reactions are particularly noteworthy. nih.govorganic-chemistry.org A general strategy for unsymmetrical diaryl ureas, which can be adapted for benzyl groups, involves a two-step arylation/benzylation of a protected urea. nih.gov

A representative catalytic cycle for a Pd-catalyzed C-N coupling of an amine (or a primary/secondary urea) with a benzyl halide generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the benzyl halide (e.g., benzyl bromide) to form a Pd(II) complex.

Transmetalation/Amine Coordination & Deprotonation: The amine (or urea) coordinates to the Pd(II) center. In the presence of a base, the N-H proton is removed, forming a palladium-amido complex.

Reductive Elimination: The benzyl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This sequential approach allows for the controlled introduction of different substituents. For instance, starting with benzylurea, a first Pd-catalyzed coupling could introduce a second benzyl group, followed by a third, demonstrating the utility for building complex, unsymmetrical structures. nih.gov Other metals, such as copper, have also been used to catalyze the synthesis of unsymmetrical ureas from materials like isocyanides and hydroxylamine (B1172632) derivatives. mdpi.com

| Catalyst System | Reactants | General Mechanism | Reference |

| Pd(0) / Ligand | Urea/Amine + Aryl/Benzyl Halide | Oxidative Addition → Deprotonation → Reductive Elimination | nih.govorganic-chemistry.org |

| Cu(I) Salt | Isocyanide + O-Benzoyl Hydroxylamine | Oxidative Addition → Isocyanide Insertion → Rearrangement | mdpi.com |

| Pd/C | Azide (B81097) + Amine + CO | In situ Isocyanate Formation via Carbonylation | organic-chemistry.org |

Organocatalysis has emerged as a powerful, metal-free alternative for many chemical transformations. In the context of urea synthesis, bifunctional organocatalysts, particularly those based on (thio)urea scaffolds, are effective. researchgate.netrsc.org These catalysts operate through non-covalent interactions, primarily hydrogen bonding.

A common organocatalytic mechanism involves a dual activation strategy:

The (thio)urea moiety, with its two acidic N-H protons, acts as a hydrogen-bond donor, activating an electrophilic component (e.g., an isocyanate or another carbonyl compound) by increasing its electrophilicity.

A basic site on the catalyst, such as a tertiary amine, acts as a hydrogen-bond acceptor or Brønsted base, activating the nucleophile (e.g., an amine or alcohol) by increasing its nucleophilicity.

By bringing both the electrophile and the nucleophile into close proximity within a structured, catalyst-bound transition state, these organocatalysts lower the activation energy of the reaction and can control stereoselectivity. rsc.org While this mechanism is typically discussed for reactions like Michael additions or Mannich reactions catalyzed by ureas, the principles of dual hydrogen-bond-mediated activation are fundamental to understanding how these molecules interact and facilitate bond formation. researchgate.net

The target molecule, N,N,N'-Tribenzyl-N'-butylurea, is achiral, so stereochemical control is not a factor in its direct synthesis. However, the principles of stereoselective urea synthesis are critical when substituents on the urea contain stereocenters. The synthesis of chiral, non-racemic ureas relies on asymmetric catalysis.

This is achieved by using either a chiral transition metal complex or a chiral organocatalyst. rsc.orgnih.gov

In Transition Metal Catalysis: Chiral ligands coordinated to the metal center (e.g., chiral phosphines for palladium) create a chiral environment. During the catalytic cycle, this chiral pocket favors the formation of one enantiomer or diastereomer over the other during the key bond-forming reductive elimination step.

In Organocatalysis: Chiral (thio)urea catalysts, often derived from chiral amino acids or diamines, establish a well-defined three-dimensional hydrogen-bonding network. rsc.org This network selectively accommodates one enantiomer of a racemic substrate or directs the attack of a nucleophile to one face of a prochiral electrophile, leading to an enantiomerically enriched product.

Should the benzyl or butyl groups of N,N,N'-Tribenzyl-N'-butylurea be substituted with chiral auxiliaries or contain stereogenic centers, these stereoselective strategies would be essential for controlling the final product's stereochemistry.

Kinetic Studies and Reaction Rate Analysis for Urea Synthesis Processes

The synthesis of asymmetrically substituted ureas, such as N,N,N'-Tribenzyl-N'-butylurea, is most commonly achieved through the reaction of an appropriate isocyanate with an amine. commonorganicchemistry.com In this specific case, the likely synthetic route involves the reaction of N,N-dibenzylisocyanate with n-butylamine. Kinetic studies of such reactions are crucial for understanding the reaction mechanism, optimizing reaction conditions, and controlling product formation. While specific kinetic data for N,N,N'-Tribenzyl-N'-butylurea is not extensively documented in the public domain, a thorough analysis can be constructed based on established principles of urea formation and studies of analogous sterically hindered, trisubstituted ureas.

The reaction between an isocyanate and an amine is typically a rapid, second-order process that does not require a catalyst. commonorganicchemistry.comresearchgate.net The rate of reaction is influenced by several factors including the nucleophilicity and steric bulk of the amine, the electrophilicity of the isocyanate, the solvent, and the temperature. researchgate.netrsc.org For the formation of N,N,N'-Tribenzyl-N'-butylurea, the bulky nature of the two benzyl groups on the isocyanate nitrogen and the butyl group on the amine nitrogen introduces significant steric hindrance. This steric crowding is a dominant factor in the kinetics of both the formation and the potential dissociation of the urea bond.

Research Findings on Hindered Ureas

Recent research into sterically hindered trisubstituted ureas has revealed that they can exhibit dynamic behavior, undergoing reversible dissociation into their constituent isocyanate and amine under neutral conditions. nih.govillinois.edu This dissociation can become the rate-limiting step in reactions involving these ureas. illinois.edu The mechanism is believed to proceed through a nucleophile-assisted proton-switch that generates either a zwitterionic intermediate or directly liberates the isocyanate, which can then be trapped by a nucleophile. nih.gov

The stability and rate of dissociation are highly dependent on the substituents. Studies on N-tert-butyl-N-ethyl ureas with various aryl groups have shown that the dissociation rate constant (k-1) is significantly influenced by the electronic properties of the aryl ring and the steric bulk of the substituents. illinois.edu Aryl ureas with electron-withdrawing groups tend to dissociate faster. illinois.edu This dynamic characteristic is particularly relevant for highly substituted ureas like N,N,N'-Tribenzyl-N'-butylurea, suggesting that the urea bond may not be as inert as in less substituted ureas. nih.gov

Kinetic analysis of the reaction between isophorone (B1672270) diisocyanate and water has shown that the reaction initially follows second-order kinetics but transitions to third-order kinetics. researchgate.net This is attributed to the autocatalytic effect of the newly formed urea groups, which can activate the isocyanate group via hydrogen bonding. researchgate.net A similar autocatalytic effect could be anticipated in the synthesis of N,N,N'-Tribenzyl-N'-butylurea, although the trisubstituted nature of the product, which lacks an N-H bond for hydrogen donation, would likely diminish this effect compared to di- or monosubstituted ureas.

Illustrative Kinetic Data

To illustrate the kinetic parameters involved in the dissociation of hindered ureas, the following table presents data from a study on N-tert-butyl-N-ethyl ureas. illinois.edu These compounds serve as a model for understanding the dynamic nature that could be expected from a sterically hindered compound like N,N,N'-Tribenzyl-N'-butylurea. The data highlights how electronic effects of substituents on the aromatic ring influence the equilibrium constant (Keq) and the dissociation rate constant (k-1).

Table 1: Equilibrium and Kinetic Data for Hindered Aromatic Ureas at Room Temperature illinois.edu

| Compound | Substituent (X) on Aryl Ring | Equilibrium Constant (Keq) | Dissociation Rate Constant (k-1, h-1) | Association Rate Constant (k1, M-1h-1) |

| N-Aryl-N'-tert-butyl-N'-ethylurea | -H | > 2 x 104 | 1.1 ± 0.1 | > 2.2 x 104 |

| N-Aryl-N'-tert-butyl-N'-ethylurea | -Cl | > 2 x 104 | 1.8 ± 0.2 | > 3.6 x 104 |

| N-Aryl-N'-tert-butyl-N'-ethylurea | -CF3 | > 2 x 104 | 2.3 ± 0.2 | > 4.6 x 104 |

| N-Aliphatic-N'-tert-butyl-N'-ethylurea | Not Applicable | 2.3 x 103 | 0.015 | 34.5 |

Data sourced from studies on analogous hindered ureas to illustrate kinetic principles. illinois.edu

Iv. Advanced Spectroscopic and Computational Conformational Analysis of N,n,n Tribenzyl N Butylurea

Conformational Preferences and Isomerism in N,N,N'-Tribenzyl-N'-butylurea

The core of the molecule, the urea (B33335) linkage (-NR-CO-NR'-), exhibits restricted rotation due to the delocalization of nitrogen lone pairs into the carbonyl group, giving the C-N bonds partial double-bond character. nih.gov This restriction gives rise to distinct, stable conformational isomers.

The planarity of the urea moiety leads to cis/trans isomerism, which describes the relative orientation of substituents across the C-N bonds. wikipedia.org For N,N'-disubstituted ureas, three primary conformations are possible: trans,trans, cis,trans, and cis,cis. nih.govnih.gov The terms syn and anti are also used to describe the orientation of substituents relative to the carbonyl group, where syn is equivalent to cis and anti is equivalent to trans. wikipedia.orgquora.com

In the context of N,N,N'-Tribenzyl-N'-butylurea, the key torsions are defined by the dihedral angles around the two C-N bonds. A survey of structurally similar N,N'-disubstituted ureas in the Cambridge Structural Database (CSD) reveals a strong preference for the trans,trans conformation, with a smaller population adopting a cis,trans state. nih.govresearchgate.net The cis,cis conformation is generally rare due to steric repulsion. nih.gov

Table 1: Common Conformational States of N,N'-Disubstituted Ureas

| Conformation | Description of Substituent Orientation | Prevalence | Stabilizing/Destabilizing Factors |

|---|---|---|---|

| trans,trans | Both substituents are on opposite sides of the urea plane relative to the carbonyl group. | Most Common (79%) nih.gov | Minimizes steric hindrance. |

| cis,trans | One substituent is on the same side, and one is on the opposite side. | Less Common (21%) nih.gov | Often stabilized by intramolecular hydrogen bonding. researchgate.net |

This interactive table summarizes the typical conformational preferences observed in N,N'-disubstituted ureas, which provide a foundational understanding for the more complex N,N,N'-Tribenzyl-N'-butylurea.

The conformational landscape of N,N,N'-Tribenzyl-N'-butylurea is heavily dictated by the steric and electronic nature of its substituents. The molecule possesses three bulky benzyl (B1604629) groups and a flexible butyl group attached to the urea nitrogen atoms.

Steric Effects : The primary determinant of the preferred conformation is steric hindrance. The presence of three large benzyl groups introduces significant steric bulk. Two benzyl groups are located on one nitrogen atom (N), and one benzyl group and the butyl group are on the other (N'). To minimize steric clashes between these bulky groups, the molecule is expected to adopt a conformation that maximizes their separation. The introduction of multiple substituents, particularly on the same nitrogen atom, can disrupt the planarity and typical conformational preferences seen in simpler ureas. nih.gov For instance, increasing steric hindrance around the urea active site can lead to significant twisting and changes in binding geometries. nih.gov

Computational Chemistry Methodologies for Conformational Elucidation

Given the challenges of experimentally isolating and characterizing individual conformers, which often interconvert rapidly, computational chemistry provides indispensable tools for elucidating the conformational preferences of molecules like N,N,N'-Tribenzyl-N'-butylurea. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net In conformational analysis, DFT is widely applied to calculate the potential energy surface of a molecule, allowing for the identification of stable conformers (local minima) and the transition states that connect them. nih.gov

By optimizing the geometry of various possible starting conformations of N,N,N'-Tribenzyl-N'-butylurea, DFT calculations can predict their relative stabilities. The results typically include the optimized geometries, energies, and vibrational frequencies of the conformers. Hybrid functionals, such as B3LYP, are often employed as they provide a good balance between accuracy and computational cost for organic molecules. acs.org

Table 2: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of N,N,N'-Tribenzyl-N'-butylurea

| Conformer | Dihedral Angle 1 (N-C-N'-C) | Dihedral Angle 2 (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conformer A | 175° | -178° | 0.00 |

| Conformer B | 178° | 5° | 4.5 |

| Conformer C | -8° | 176° | 5.2 |

Disclaimer: This table is for illustrative purposes only. The values are hypothetical, representing the type of data generated from a DFT study to compare the stability of different conformers. Conformer A represents the lowest energy (most stable) structure found.

Ab initio (from first principles) molecular orbital theory encompasses methods that solve the electronic Schrödinger equation without recourse to empirical parameters. sciencepublishinggroup.comresearchgate.net Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) are used for high-accuracy geometry optimizations and energy calculations. acs.orgwayne.edu

While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for validating the results from other methods. wayne.edu They are particularly useful for accurately describing systems where electron correlation is critical, providing a fundamental understanding of the molecule's geometric and electronic properties. For complex molecules, a common strategy involves an initial conformational search with a less expensive method, followed by re-optimizing the most stable conformers at a higher level of ab initio theory.

Molecular Mechanics (MM) methods offer a computationally efficient alternative for exploring the vast conformational space of flexible molecules. These methods use a classical mechanical model, or force field, to calculate the potential energy of a system based on bond lengths, angles, torsions, and non-bonded interactions. researchgate.net

The Merck Molecular Force Field (MMFF94) is a high-quality force field specifically parameterized for a broad range of organic and medicinal compounds, including ureas. avogadro.cc It is well-suited for conducting extensive conformational searches to identify low-energy structures that can then be subjected to more accurate quantum mechanical calculations.

The accuracy of a force field depends on its parameters. Parameterization involves fitting these parameters to reproduce high-quality experimental or ab initio data. nih.gov Validation is then performed by testing the force field's ability to predict properties for molecules not included in the parameterization set, ensuring its transferability and reliability. researchgate.netnih.gov

Potential Energy Surface (PES) Mapping and Rotational Barrier Calculations

Potential energy surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. For N,N,N'-Tribenzyl-N'-butylurea, this involves systematically changing specific torsion angles and calculating the corresponding energy to identify stable conformations (energy minima) and transition states (saddle points). The energy difference between a minimum and a transition state represents the rotational barrier for a particular conformational change.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining these rotational barriers. biomedres.us For substituted ureas, the rotation around the C-N bonds is of particular interest due to the partial double bond character arising from resonance. nih.govnih.gov The energy barriers for these rotations can be influenced by the nature of the substituents on the nitrogen atoms. nih.gov

Table 1: Calculated Rotational Barriers for Model Urea Compounds

| Compound | Method | Rotational Barrier (kcal/mol) |

| N,N-dimethylacetamide | Dynamic NMR | 12-80 kJ/mol (approximately 2.9-19.1 kcal/mol) montana.edu |

| N,N,N'-trimethylurea (in methanol) | Dynamic NMR | 11.3 ± 0.6 nih.gov |

| N,N,N'-trimethylthiourea (in methanol) | Dynamic NMR | 10.5 ± 0.3 nih.gov |

| Biphenyl | Various computational methods | ~13.70 (HF/6-31G*) |

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While PES mapping provides a static picture of the conformational landscape, molecular dynamics (MD) simulations offer insights into the dynamic behavior of N,N,N'-Tribenzyl-N'-butylurea in a given environment, such as in solution. pnas.orgutwente.nl MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

These simulations can be used to:

Sample a wide range of conformations and determine their relative populations.

Observe the transitions between different conformational states and calculate the rates of these changes.

Study the influence of solvent molecules on the conformational preferences of the urea derivative. nih.gov

Recent studies on substituted ureas have utilized MD simulations to highlight their dynamic nature, often showing a predominant isomer but also the presence of other conformers. nih.gov For instance, simulations of urea in aqueous solutions have provided detailed information about urea-water interactions and their effect on the surrounding water structure. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignments

NMR spectroscopy is a powerful experimental technique for determining the three-dimensional structure and dynamics of molecules in solution and the solid state. escholarship.org Advanced NMR methods are particularly useful for assigning the specific conformations of complex molecules like N,N,N'-Tribenzyl-N'-butylurea.

Application of ¹³C-Labeled Analogs in Conformational Analysis

Isotopic labeling, particularly with ¹³C, can significantly enhance the power of NMR for conformational analysis. bohrium.com By selectively incorporating ¹³C atoms at specific positions in the N,N,N'-Tribenzyl-N'-butylurea molecule, it becomes possible to measure specific internuclear distances and torsion angles that are otherwise difficult to determine.

For example, ¹³C-¹³C distances can be measured using techniques like rotational resonance (RR) in solid-state NMR. bohrium.com These distance restraints can then be used to build or validate a three-dimensional model of the molecule's conformation. bohrium.com While direct data on ¹³C-labeled N,N,N'-Tribenzyl-N'-butylurea is not available, studies on other complex organic molecules demonstrate the utility of this approach. bohrium.comresearchgate.net

Double-Quantum (DQ) Solid-State NMR for Interatomic Distances and Orientations

Double-quantum (DQ) solid-state NMR is an advanced technique that can provide precise measurements of interatomic distances and the relative orientations of chemical bonds. bohrium.com This method involves exciting and detecting coherences between two coupled nuclei, such as two ¹³C nuclei. The efficiency of DQ excitation is highly dependent on the distance between the nuclei and the orientation of the internuclear vector relative to the external magnetic field.

By analyzing the DQ signal, it is possible to:

Determine ¹³C-¹³C internuclear distances with high accuracy. bohrium.com

Obtain information about the relative orientation of different parts of the molecule.

This technique has been successfully applied to determine the conformation of peptides and other biomolecules in the solid state. bohrium.com

Chemical Shift Analysis for Torsion Angle Determination

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which is in turn influenced by the molecule's conformation. nih.gov By analyzing the chemical shifts of specific nuclei, particularly ¹³C and ¹⁵N, it is possible to obtain information about the torsion angles that define the molecular backbone and side-chain conformations. nih.govfrontiersin.orgresearchgate.net

Empirical relationships and computational programs like TALOS have been developed to predict torsion angles from experimental chemical shifts. nih.gov While highly effective for proteins and peptides, the principles can be applied to other organic molecules. nih.govfrontiersin.org Discrepancies between predicted and experimental structures often occur in more flexible regions of a molecule, highlighting the need for complementary experimental data. nih.gov

V. Role of N,n,n Tribenzyl N Butylurea and Its Analogs in Catalysis and Coordination Chemistry

N,N,N'-Tribenzyl-N'-butylurea as a Ligand in Metal Complexes

Urea (B33335) derivatives are widely employed as neutral or monoanionic ligands in coordination chemistry. rsc.org They can influence the reactivity of a metal center, a key principle in the development of catalysts for a vast array of chemical transformations. nih.gov

The urea functionality offers several potential modes for binding to a metal ion. The most common mode is monodentate coordination through the carbonyl oxygen atom. nih.gov However, other coordination modes have been identified, including N,O-bidentate chelation and bridging between two metal centers through the oxygen atom. nih.gov In some cases, particularly after deprotonation to form a ureate, coordination can occur through one of the nitrogen atoms. nih.gov

The affinity of ligands for metal ions can be influenced by environmental factors. For example, the binding affinity of proteins containing histidine residues for immobilized Cu(II) ions was found to be dependent on temperature and the concentration of urea in the solution, which can alter protein structure and interactions. nih.gov While this relates to urea as a denaturant, it underscores the powerful hydrogen bonding capabilities of the urea group.

The design of ligands is a cornerstone of modern catalysis, where the structure of the ligand directly controls the activity and selectivity of the metal catalyst. nih.gov The study of structure-activity relationships (SAR) helps in the rational design of more efficient catalysts.

For urea-based ligands, SAR studies have revealed several key principles:

Steric Bulk: The size of the substituents on the urea nitrogen atoms is a critical factor. While sterically demanding ligands like dialkylbiaryl phosphines have been successful in many palladium-catalyzed reactions, there are cases where less bulky, "sterically undemanding" ligands are advantageous, particularly in reactions involving sterically congested transition states. nih.gov N-Arylureas have been shown to outperform traditional phosphine (B1218219) ligands in certain Pd-catalyzed heteroannulation reactions for this reason. nih.gov

Electronic Effects: Electron-withdrawing or electron-donating substituents significantly alter the electronic properties of the urea group. For instance, in N,N'-bis[3,5-bis(trifluoromethyl)phenyl] thiourea (B124793), the electron-withdrawing trifluoromethyl groups increase the acidity of the N-H protons, making it a more effective hydrogen-bond donor catalyst. wikipedia.org

Bifunctionality: Incorporating another functional group into the urea ligand can lead to bifunctional catalysts, where one part of the molecule binds the metal and another part interacts with the substrate. This is a powerful strategy in asymmetric catalysis. For example, quinidine-derived thioureas act as bifunctional catalysts where the basic quinuclidine (B89598) nitrogen activates one reactant while the thiourea moiety activates another via hydrogen bonding. uva.nl

The tables below summarize findings from SAR studies on various urea and thiourea derivatives, which serve as analogs for understanding the potential activity of N,N,N'-Tribenzyl-N'-butylurea.

Table 1: Structure-Activity Relationship in Urea Derivatives as Anti-Tuberculosis Agents

| Compound Series | Substituent Modification | Impact on Activity | Reference |

|---|---|---|---|

| Adamantyl Aryl Ureas | Substitution of adamantyl with smaller rings (cyclohexyl, cyclopentyl) | Significantly decreased activity | nih.gov |

| Adamantyl Aryl Ureas | Substitution of adamantyl with a larger cyclooctyl ring | Minimally decreased activity | nih.gov |

| Aryl Urea Moiety | Replacement of urea with thiourea | 80-fold decrease in activity | nih.gov |

| Aryl Urea Moiety | Replacement of urea with carbamate | >800-fold decrease in activity | nih.gov |

Table 2: Structure-Activity Relationship in TRPV1 Antagonists

| Compound Series | Substituent Modification | Impact on Activity | Reference |

|---|

These studies illustrate that even subtle changes to the substituents on a urea or thiourea scaffold can lead to dramatic differences in biological or chemical activity. For N,N,N'-Tribenzyl-N'-butylurea, the three bulky benzyl (B1604629) groups and the N'-butyl group would create a specific steric environment around a coordinated metal center, which would be a key determinant of its catalytic properties.

Catalytic Applications of N,N,N'-Tribenzyl-N'-butylurea and its Derivatives

Urea derivatives have found widespread use in three main areas of catalysis: homogeneous catalysis, heterogeneous catalysis, and organocatalysis.

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. The ligand's role is to tune the metal's electronic and steric properties to achieve high activity and selectivity. nih.gov Urea-substituted ligands have been successfully used in various transition metal-catalyzed reactions.

For example, Rh(III)-cyclopentadienyl catalysts featuring a urea substituent have been designed for the C-H olefination of benzoic acid derivatives. nih.gov The urea moiety accelerates the reaction by acting as a recognition site, pre-organizing the substrate near the metal center through hydrogen bonding. nih.gov This supramolecular interaction demonstrates a sophisticated application of urea functionalities in ligand design. Similarly, N-arylureas have been identified as superior ligands for certain palladium-catalyzed reactions, showcasing their potential to replace more traditional ligand classes. nih.gov

Heterogeneous catalysts exist in a different phase from the reactants, which offers the significant practical advantage of easy separation and recycling of the catalyst. nih.gov Urea functionalities can be incorporated into solid supports to create effective heterogeneous catalysts.

One approach involves creating metal-organic frameworks (MOFs) with urea groups integrated into the organic linkers. rsc.org These urea-functionalized MOFs have been used as organocatalysts for reactions like the methanolysis of epoxides. rsc.org Another strategy involves the self-assembly of urea-functionalized ligands with metal ions to form discrete, three-dimensional structures. For instance, a self-assembled molecular prism containing multiple urea groups and Pd(II) centers was shown to be an efficient and recyclable heterogeneous catalyst for Michael and Diels-Alder reactions in water. nih.gov

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. nih.gov (Thio)ureas are prominent hydrogen-bond-donating organocatalysts. wikipedia.orgrsc.org They function by activating electrophiles, typically those containing carbonyl or nitro groups, through non-covalent hydrogen bonding interactions. wikipedia.org

The development of chiral bifunctional (thio)urea catalysts has been a major advance in asymmetric organocatalysis. nih.govresearchgate.net These catalysts contain a (thio)urea moiety for hydrogen bonding and a Lewis basic site (like a tertiary amine) to activate the nucleophile. This dual activation strategy mimics enzymatic catalysis and allows for high levels of enantioselectivity in a wide range of reactions, including Michael additions, Mannich reactions, and Henry reactions. uva.nlresearchgate.netbeilstein-journals.org The acidity of the urea N-H protons is key to its catalytic activity and can be tuned by the substituents. researchgate.net For N,N,N'-Tribenzyl-N'-butylurea, the absence of N-H protons means it cannot function as a hydrogen-bond donating organocatalyst in the same way as primary or secondary ureas. However, its carbonyl oxygen could still potentially act as a hydrogen bond acceptor.

Table 3: Applications of Urea-Based Catalysts

| Catalyst Type | Catalyst Example | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Homogeneous | Urea-Substituted Rh(III)-Cyclopentadienyl Complex | C-H Olefination of Benzoic Acids | Urea moiety accelerates catalysis via hydrogen-bond mediated substrate recognition. | nih.gov |

| Homogeneous | N-Arylurea with Palladium | Heteroannulation of o-bromoanilines and dienes | Sterically undemanding urea ligand outperforms phosphine ligands for demanding substrates. | nih.gov |

| Heterogeneous | Urea-Functionalized Pd(II) Molecular Prism | Michael and Diels-Alder Reactions | Self-assembled prism acts as a recyclable catalyst in aqueous media. | nih.gov |

| Heterogeneous | Urea-Containing Metal-Organic Frameworks (TMU-18, TMU-19) | Methanolysis of Epoxides | Frameworks with incorporated urea groups serve as effective organocatalysts. | rsc.org |

| Organocatalyst | Chiral Quinidine-Derived Thiourea | Henry Reaction | Bifunctional catalyst provides high enantioselectivity through dual activation. | uva.nl |

Synergistic Catalysis Involving Urea Derivatives

Synergistic catalysis, a strategy where two or more catalysts work in concert to promote a chemical transformation more effectively than either catalyst could alone, has emerged as a powerful tool in modern organic synthesis. biointerfaceresearch.comrsc.org Within this field, urea derivatives have garnered significant attention due to their unique ability to act as hydrogen-bond donors, a property that allows them to activate substrates and intermediates through non-covalent interactions. wikipedia.orgnih.gov While specific research on the synergistic catalytic applications of N,N,N'-Tribenzyl-N'-butylurea is not extensively documented, an analysis of its structural analogs and the principles of urea-based catalysis provides a strong basis for understanding its potential role in such systems.

The core of a urea molecule's catalytic activity lies in its two N-H protons, which can form hydrogen bonds with electrophilic centers, thereby increasing their reactivity. In synergistic catalysis, this hydrogen-bonding capability can be paired with another catalytic mode, such as Lewis acid or metal catalysis, to achieve a dual activation of the reacting partners. researchgate.netnih.gov This cooperative activation can lead to enhanced reaction rates, improved yields, and higher stereoselectivity. nih.govresearchgate.net

A key concept in this area is bifunctional catalysis, where a single molecule possesses two distinct catalytic moieties. wikipedia.org Many chiral urea and thiourea derivatives have been designed as bifunctional catalysts, often incorporating a Lewis basic site, such as an amine, alongside the hydrogen-bonding urea group. nih.gov These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to highly organized transition states and excellent enantioselectivity.

For instance, in the asymmetric Michael addition of a nucleophile to a nitro-olefin, a bifunctional thiourea catalyst can use its hydrogen-bond donor sites to activate the nitroalkene electrophile. Concurrently, a basic amine group on the same catalyst molecule can deprotonate the nucleophile, increasing its reactivity. This dual activation within a single catalyst molecule enforces a specific spatial arrangement of the reactants in the transition state, leading to the preferential formation of one enantiomer.

The structure of N,N,N'-Tribenzyl-N'-butylurea, with its three bulky benzyl groups and one butyl group, suggests several ways it could participate in or influence synergistic catalytic cycles. The lone pair of electrons on the oxygen atom can act as a Lewis basic site, coordinating to a metal center or a Lewis acid. The presence of the bulky substituents would sterically influence the coordination environment, potentially leading to specific selectivities.

While N,N,N'-Tribenzyl-N'-butylurea itself lacks the N-H protons necessary for traditional hydrogen-bond donation, its analogs with at least one N-H group are prime candidates for synergistic catalysis. The nature of the substituents on the urea nitrogen atoms plays a crucial role in modulating the acidity of the N-H protons and the steric environment around the catalytic site.

The following table summarizes examples of synergistic catalytic systems where urea or thiourea derivatives play a key role, highlighting the types of reactions and the proposed role of the urea-based catalyst.

| Catalyst Type | Reaction | Role of Urea/Thiourea Derivative | Cooperating Catalyst | Reference |

| Chiral Thiourea-Amine | Michael Addition | Bifunctional: Activates electrophile via H-bonding and nucleophile via Brønsted base | - | wikipedia.org |

| Chiral Urea | Prins Cyclization | Anion binding/H-bond activation of intermediate | Brønsted Acid (HCl) | researchgate.net |

| Achiral Urea | Aldehyde Epoxidation | H-bond activation of ylide precursor | Base (NaOH) | sigmaaldrich.com |

| Squaramide (Urea analog) | Friedel-Crafts Reaction | H-bond activation of electrophile | Lewis Acid (Silyl triflate) | nih.govacs.org |

These examples underscore the versatility of urea derivatives in synergistic catalysis. The ability to fine-tune the steric and electronic properties of the urea catalyst by modifying its substituents is a powerful strategy for developing new and efficient catalytic systems. While direct experimental data for N,N,N'-Tribenzyl-N'-butylurea is pending, the established principles of synergistic catalysis strongly suggest that it and its analogs are promising candidates for future investigations in this exciting field of chemistry.

An in-depth analysis of the structure-reactivity relationships of N,N,N'-Tribenzyl-N'-butylurea and its derivatives reveals a complex interplay of steric and electronic effects that govern its chemical behavior. Systematic modifications of its constituent moieties provide valuable insights into these relationships, which can be further understood through comparative studies with analogous urea systems.

Structure Reactivity Relationships and Derivatives of N,n,n Tribenzyl N Butylurea

The reactivity of N,N,N'-Tribenzyl-N'-butylurea is fundamentally dictated by the arrangement of its substituents around the central urea (B33335) core. The two benzyl (B1604629) groups on one nitrogen atom and the benzyl and butyl groups on the other create a sterically hindered and electronically distinct environment.

Vii. Future Directions and Emerging Research Avenues for N,n,n Tribenzyl N Butylurea

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of unsymmetrical ureas often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.govrsc.org A primary future direction for N,N,N'-Tribenzyl-N'-butylurea is the development of greener, more sustainable synthetic methodologies. Current research focuses on phosgene-free routes, such as the catalytic carbonylation of amines using safer carbon monoxide or even carbon dioxide as a C1 source. rsc.orgnih.govnih.gov

Future synthetic strategies could leverage advancements in catalysis to improve efficiency and reduce waste. For instance, processes utilizing transition-metal catalysts or organocatalysts could enable the direct and selective formation of the required C-N bonds under milder conditions. nih.gov The exploration of flow chemistry presents another promising avenue, offering enhanced safety, scalability, and process control for the synthesis of urea (B33335) derivatives. nih.govresearchgate.net

| Synthetic Approach | Traditional Route (Illustrative) | Proposed Sustainable Route |

| Carbon Source | Phosgene (highly toxic) | Carbon Dioxide (abundant, non-toxic) |

| Key Intermediate | Isocyanate (moisture-sensitive, toxic) | In-situ generated carbamic acid |

| Catalyst | Stoichiometric base | Metal-free dehydration agent or catalyst |

| Byproducts | HCl, significant salt waste | Water |

| Safety Profile | High risk, requires specialized handling | Inherently safer, reduced hazardous waste |

| Green Chemistry Principles | Poor atom economy, hazardous reagents | High atom economy, use of renewable feedstock |

This table illustrates a conceptual comparison between traditional and potential future sustainable synthetic routes.

Advanced Spectroscopic Characterization Techniques

While standard techniques like NMR and IR spectroscopy are fundamental, a deeper understanding of the structural dynamics of N,N,N'-Tribenzyl-N'-butylurea requires more advanced analytical methods. The conformational flexibility imparted by the benzyl (B1604629) and butyl groups makes this molecule a candidate for sophisticated spectroscopic analysis.

High-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) has proven effective for differentiating positional isomers and elucidating the fragmentation patterns of complex urea derivatives. nih.gov This technique could be invaluable for confirming the structure of N,N,N'-Tribenzyl-N'-butylurea and identifying potential byproducts in novel synthetic routes. Furthermore, multidimensional NMR techniques (e.g., NOESY, ROESY) could probe the spatial relationships and conformational preferences of the benzyl groups, which are crucial for understanding its potential intermolecular interactions. The application of theoretical calculations alongside experimental spectroscopy can provide a more complete picture of its molecular behavior. acs.org

Integration of Machine Learning and Artificial Intelligence in Computational Studies

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from reaction optimization to property prediction. beilstein-journals.orgeurekalert.org For N,N,N'-Tribenzyl-N'-butylurea, these computational tools offer several exciting research avenues.

ML models can be trained on existing data from urea synthesis to predict optimal reaction conditions—such as catalyst, solvent, and temperature—thereby accelerating the development of the sustainable synthetic routes mentioned previously. beilstein-journals.orgnih.gov Beyond synthesis, AI can be used to predict the physicochemical properties and potential bioactivity of N,N,N'-Tribenzyl-N'-butylurea and a virtual library of its derivatives. arxiv.orgyoutube.com By building quantitative structure-activity relationship (QSAR) models, researchers could screen for potential applications without the need for extensive initial lab work. rsc.org

| ML Model Input (Features) | ML Model Output (Prediction Target) | Potential Research Application |

| Reactant structures, catalyst type, solvent properties, temperature | Reaction Yield (%) | Optimization of sustainable synthesis protocols. beilstein-journals.org |

| Molecular descriptors (e.g., LogP, polar surface area), 3D conformation | Binding Affinity (e.g., to an enzyme) | Virtual screening for new drug discovery applications. |

| Substituent electronic/steric parameters on benzyl/butyl groups | Catalytic Activity (e.g., turnover number) | In-silico design of more effective urea-based catalysts. |

| Spectroscopic data (e.g., IR, NMR shifts) | Compound Identification | Automated structure elucidation from raw analytical data. |

This table provides hypothetical examples of how machine learning could be applied in future research on N,N,N'-Tribenzyl-N'-butylurea.

Exploration of New Catalytic and Ligand Applications

The urea moiety is an effective hydrogen-bond donor, a property that has been successfully exploited in the field of organocatalysis. nih.govnih.gov The single N-H bond in N,N,N'-Tribenzyl-N'-butylurea makes it a potential monodentate hydrogen-bond donor catalyst. Future research could explore its efficacy in activating electrophiles in reactions such as Michael additions, Friedel-Crafts alkylations, or Diels-Alder reactions. researchgate.netnih.gov

The bulky benzyl groups could create a specific chiral pocket if a stereocenter is introduced, paving the way for asymmetric catalysis. nih.govyoutube.com Furthermore, the nitrogen and oxygen atoms of the urea core could act as coordination sites, suggesting that N,N,N'-Tribenzyl-N'-butylurea could serve as a ligand for transition metal complexes. These new metal complexes could themselves exhibit novel catalytic activities or unique material properties.

Design of Next-Generation Urea-Based Molecular Architectures for Advanced Chemical Transformations

Building upon the core structure of N,N,N'-Tribenzyl-N'-butylurea, a significant future direction involves the rational design of new molecules for specialized applications. By systematically modifying the substituents, researchers can fine-tune the steric and electronic properties of the molecule.

For example, introducing electron-withdrawing or -donating groups onto the phenyl rings of the benzyl substituents could modulate the hydrogen-bond donating strength of the N-H group, thereby tuning its catalytic activity. nih.govrsc.org Replacing the butyl group with other alkyl chains, functionalized linkers, or chiral moieties could lead to the development of:

Self-assembling materials: Where specific intermolecular interactions (e.g., π-stacking from the benzyl groups) guide the formation of supramolecular structures. nih.gov

Advanced catalysts: With enhanced activity and selectivity derived from a precisely engineered molecular scaffold.

Molecular sensors: Where binding of an analyte to a modified version of the molecule induces a measurable spectroscopic change.

This forward-looking design approach, guided by computational modeling and structure-property relationship studies, will enable the creation of next-generation molecular architectures tailored for advanced chemical transformations. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.